N-{[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide
Overview
Description
N-{[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide is a complex organic compound with a molecular formula of C23H21BrN2O2.
Preparation Methods
The synthesis of N-{[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved by reacting an appropriate hydrazine derivative with an ethyl acetoacetate under reflux conditions.
Introduction of the bromophenyl group: This step involves the reaction of the triazole intermediate with 3-bromophenyl isocyanate in the presence of a base such as triethylamine.
Attachment of the benzamide moiety: The final step involves the coupling of the intermediate with 3-methylbenzoyl chloride in the presence of a suitable catalyst.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
N-{[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those containing triazole and benzamide functionalities.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Due to its structural features, it could be investigated for potential therapeutic applications, such as anticancer or antimicrobial agents.
Industry: The compound may find use in the development of new materials or as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of N-{[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide is not fully understood. it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The triazole ring and bromophenyl group may play key roles in binding to these targets, potentially inhibiting their activity or modulating their function .
Comparison with Similar Compounds
Similar compounds to N-{[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide include other triazole derivatives and benzamide compounds. For example:
4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound also contains a triazole ring and bromophenyl group, but differs in the presence of a chlorophenyl group and a thione moiety.
N-(4-bromophenyl)-3-methylbenzamide: This compound shares the bromophenyl and benzamide groups but lacks the triazole ring, making it structurally simpler.
The uniqueness of this compound lies in its combination of these functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[[5-[2-(3-bromoanilino)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN5O2S/c1-3-27-18(12-23-20(29)15-7-4-6-14(2)10-15)25-26-21(27)30-13-19(28)24-17-9-5-8-16(22)11-17/h4-11H,3,12-13H2,1-2H3,(H,23,29)(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZOSOFHSCHBHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)Br)CNC(=O)C3=CC=CC(=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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